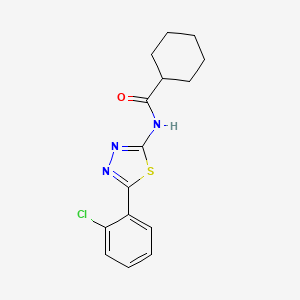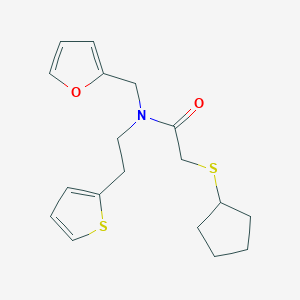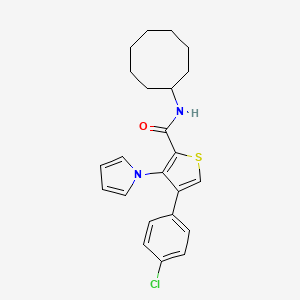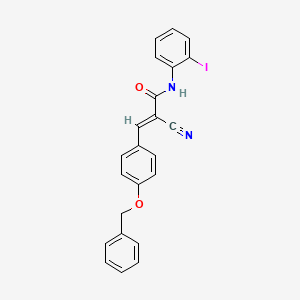
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The molecule also features a cyclohexane ring and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific functional groups. The thiadiazole ring, for example, might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Characterization
- A number of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 2-chlorophenyl substituents, have been synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The molecular structure of one such compound was elucidated through single crystal X-ray diffraction, revealing a chair conformation for the cyclohexane ring and a pseudo-six-membered ring stabilized by an intramolecular hydrogen bond (Özer et al., 2009).
Antimicrobial and Antiviral Activity
- Research into 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has identified compounds with significant anti-tobacco mosaic virus activity, highlighting the potential for these derivatives in antiviral applications (Chen et al., 2010).
Anticancer Activity
- Studies on novel thiadiazole and 1,3,4-thiadiazole derivatives have shown potent anticancer activities, with some compounds displaying significant inhibition against cancer cell lines, such as HepG-2. These findings suggest the potential of thiadiazole derivatives in developing new anticancer therapies (Gomha et al., 2017).
Insecticidal Activity
- The efficient synthesis methodology of certain thiadiazole derivatives has been explored, with some compounds demonstrating notable insecticidal activity against cotton leaf worm. This indicates the potential of these compounds in agricultural applications to protect crops from pests (Mohamed et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that compounds with a similar structure have the ability to inhibit the activity of carbonic anhydrase enzymes . This inhibition could potentially alter the pH balance within cells, affecting various cellular processes.
Biochemical Pathways
These enzymes play a crucial role in maintaining pH balance and are involved in various physiological processes including respiration, fluid secretion, and the transport of carbon dioxide and bicarbonate in blood and other tissues .
Pharmacokinetics
The compound’s logp value of 604560 suggests that it is highly lipophilic, which could influence its absorption and distribution within the body
Result of Action
Inhibition of carbonic anhydrase activity could potentially disrupt ph regulation within cells, affecting various cellular processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-12-9-5-4-8-11(12)14-18-19-15(21-14)17-13(20)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMQKJJBVQDOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862044.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2862046.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2862048.png)
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2862051.png)
amine](/img/structure/B2862052.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2862054.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanone](/img/structure/B2862057.png)

![3-(3,4-dimethoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2862061.png)
![N-(sec-butyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862062.png)
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2862063.png)
